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Compound of Interest

Compound Name: 4-lodo-2,3-dihydro-1H-indole

Cat. No.: B1316178

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-lodoindoline is a versatile heterocyclic building block that holds significant potential in
medicinal chemistry. The indoline scaffold is a privileged structure found in numerous
biologically active compounds, and the presence of an iodine atom at the 4-position provides a
reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
This reactivity makes 4-iodoindoline an ideal starting material for the synthesis of diverse
compound libraries for drug discovery. Its application is particularly notable in the development
of kinase inhibitors, immune checkpoint modulators, and serotonin receptor ligands, positioning
it as a valuable intermediate in the pursuit of novel therapeutics for oncology, autoimmune
diseases, and neurological disorders.

Key Applications in Medicinal Chemistry

The primary utility of 4-iodoindoline in drug discovery lies in its amenability to palladium-
catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-
Hartwig, and Sonogashira couplings, allow for the efficient and modular installation of various
substituents at the 4-position of the indoline core, enabling extensive structure-activity
relationship (SAR) studies.

Kinase Inhibitors (e.g., PKN3 Inhibitors)
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Protein Kinase Novel 3 (PKN3) is a serine/threonine kinase that is implicated in cancer
progression and metastasis, particularly in prostate and breast cancers. It functions
downstream of the PI3BK/PTEN signaling pathway.[1][2] The development of potent and
selective PKN3 inhibitors is a promising strategy for cancer therapy. The 4-anilinoquinazoline
and 4-anilinoquinoline scaffolds are known pharmacophores for kinase inhibition. The synthesis
of analogs based on the indoline core, accessed through 4-iodoindoline, represents a rational
approach to developing novel PKN3 inhibitors. A notable example is the high potency of a 7-
ilodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine (IC50 = 14 nM) against PKN3, highlighting the
potential of iodo-substituted heterocyclic cores in achieving high affinity.[3][4]
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Caption: PKN3 signaling pathway in cancer and the inhibitory action of 4-iodoindoline
derivatives.

Immune Checkpoint Inhibitors (PD-1/PD-L1)

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a
critical immune checkpoint that cancer cells exploit to evade the immune system.[5][6] Small-
molecule inhibitors of the PD-1/PD-L1 interaction are of great interest as an alternative to
monoclonal antibody therapies.[7] The 4-arylindoline scaffold has been identified as a
promising core for the development of potent PD-1/PD-L1 inhibitors. 4-lodoindoline serves as a
key starting material for the synthesis of these 4-arylindolines via Suzuki-Miyaura coupling.
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Caption: PD-1/PD-L1 immune checkpoint signaling in T-cells and its inhibition by 4-arylindoline
derivatives.

Serotonin Receptor Modulators

Serotonin (5-HT) receptors are implicated in a wide range of physiological and pathological
processes, making them important targets for the treatment of neurological and psychiatric
disorders such as depression and anxiety.[8][9] The indoline scaffold is structurally related to
serotonin and is a common feature in many serotonin receptor ligands. The ability to
functionalize the 4-position of the indoline ring allows for the fine-tuning of receptor subtype
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selectivity and pharmacological activity. For instance, the 5-HT4 receptor, a Gs-coupled
receptor, is a promising target for fast-acting antidepressants.[8]
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Caption: Simplified serotonin 5-HT4 receptor signaling pathway, a target for 4-substituted

indoline derivatives.

Quantitative Data Summary

The following tables summarize representative data for compounds synthesized using

methodologies applicable to 4-iodoindoline.

Table 1: Representative Yields for Cross-Coupling Reactions of lodo-Heterocycles
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Note: Yields are representative and may vary depending on the specific substrates and

reaction conditions. These values are based on couplings with analogous iodo-heterocycles

and serve as a guide for reactions with 4-iodoindoline.

Table 2: Biological Activity of Representative Indoline and lodo-Heterocycle Derivatives
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Representative

Compound Class Target ICso0 | Activity
Compound
7-lodo-N-(3,4,5-

4-Anilinoquinoline PKN3 trimethoxyphenyl)quin 14 nM[3][4]
olin-4-amine
Pyrido[3,2-

) ) d]pyrimidine-

4-Arylindoline PD-1/PD-L1 o 6.3 NnM[10]
containing 4-
arylindoline (N11)

Indoline Derivative 5-LOX Indoline derivative 73 0.41 uM[11]

Indoline Derivative sEH Indoline derivative 73 0.43 uM[11]
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Experimental Protocols

The following are general protocols for key cross-coupling reactions of 4-iodoindoline. These

should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis
of 4-Arylindolines

This protocol describes a general procedure for the palladium-catalyzed coupling of 4-

iodoindoline with an arylboronic acid.

Materials:

4-lodoindoline

Arylboronic acid

Palladium(ll) acetate (Pd(OAc)2)

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
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Potassium phosphate (K3POa4)

Anhydrous 1,4-dioxane

Water (degassed)

Standard glassware for inert atmosphere reactions
Procedure:

e To an oven-dried Schlenk flask, add 4-iodoindoline (1.0 mmol, 1.0 equiv.), the arylboronic
acid (1.2 mmol, 1.2 equiv.), and KsPOa4 (2.0 mmol, 2.0 equiv.).

e In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)z (0.02 mmol, 2 mol%)
and SPhos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (2 mL).

e Add the catalyst premix to the Schlenk flask containing the reagents.

o Add additional anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction
mixture.

» Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20
minutes.

o Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24
hours. Monitor the reaction progress by TLC or LC-MS.

o Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate
(50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by flash column chromatography on silica gel to afford the desired
4-arylindoline.

Caption: General experimental workflow for the Suzuki-Miyaura coupling of 4-iodoindoline.
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Protocol 2: Buchwald-Hartwig Amination for the
Synthesis of 4-(Arylamino)indolines

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of an amine

with 4-iodoindoline.

Materials:

4-lodoindoline

Aryl or alkyl amine

Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s)
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
Cesium carbonate (Cs2C03)

Anhydrous toluene

Standard glassware for inert atmosphere reactions

Procedure:

To an oven-dried Schlenk tube, add Pdz(dba)s (0.01 mmol, 1 mol%), Xantphos (0.03 mmol, 3
mol%), and Cs2COs (1.4 mmol, 1.4 equiv.).

Evacuate and backfill the tube with argon or nitrogen three times.

Add 4-iodoindoline (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and anhydrous
toluene (10 mL).

Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 16-24
hours. Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature.

Filter the mixture through a pad of Celite®, washing with ethyl acetate.
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e Concentrate the filtrate under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to afford the desired
4-(amino)indoline.

Protocol 3: Sonogashira Coupling for the Synthesis of 4-
Alkynylindolines

This protocol provides a general method for the palladium/copper-catalyzed coupling of 4-
iodoindoline with a terminal alkyne.

Materials:

e 4-lodoindoline

Terminal alkyne

Bis(triphenylphosphine)palladium(ll) dichloride (PdCIl2(PPhs)2)

Copper(l) iodide (Cul)

Triethylamine (EtsN) or Diisopropylethylamine (DIPEA)

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Standard glassware for inert atmosphere reactions

Procedure:

e To a Schlenk flask, add 4-iodoindoline (1.0 mmol, 1.0 equiv.), PdCI2(PPhs)2 (0.03 mmol, 3
mol%), and Cul (0.06 mmol, 6 mol%).

o Evacuate and backfill the flask with argon or nitrogen.

e Add the anhydrous solvent (e.g., DMF, 10 mL) and the base (e.g., EtsN, 3.0 mmol, 3.0
equiv.).

e Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the stirred mixture.
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» Heat the reaction mixture to 80 °C (for DMF) or reflux (for THF) for 6-12 hours, or until the
starting material is consumed as indicated by TLC or LC-MS.

e Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

e Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 25 mL) and
brine (25 mL).

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to afford the desired
4-alkynylindoline.

Conclusion

4-lodoindoline is a valuable and versatile building block in medicinal chemistry. Its utility in
palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of
diverse libraries of compounds. The demonstrated and potential applications in the
development of kinase inhibitors, immune checkpoint modulators, and serotonin receptor
ligands underscore its importance for modern drug discovery. The protocols and data
presented herein serve as a guide for researchers to harness the synthetic potential of 4-
iodoindoline in the creation of novel and impactful therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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